Desisopropyl butyl torsemide

Vue d'ensemble

Description

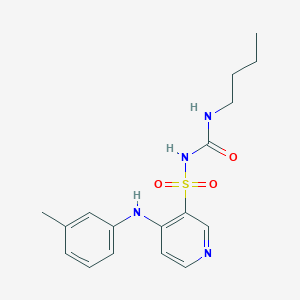

Desisopropyl butyl torsemide is a chemical compound with the molecular formula C17H22N4O3S and a molecular weight of 362.447 g/mol . It is a derivative of torsemide, a widely used loop diuretic and antihypertensive agent.

Méthodes De Préparation

The synthesis of desisopropyl butyl torsemide involves several steps, including the preparation of intermediates and the final compound. One common method involves the following steps:

Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, such as 4-chloropyridine-3-sulfonamide and 3-methylphenylamine.

Coupling Reaction: The intermediates are then coupled using reagents like butyl isocyanate to form the desired compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency .

Analyse Des Réactions Chimiques

Desisopropyl butyl torsemide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Scientific Research Applications

Desisopropyl butyl torsemide has shown promise in several research domains:

Analytical Chemistry

- Reference Compound : It serves as a reference compound in the development of new analytical methods and techniques, particularly in the context of pharmaceutical analysis. Its unique structural properties allow researchers to establish benchmarks for the detection and quantification of similar compounds in biological samples.

Pharmacological Studies

- Mechanism of Action : Like its parent compound torsemide, this compound primarily inhibits the Na+/K+/2Cl– co-transporter in the thick ascending limb of the loop of Henle in the kidneys. This action leads to increased diuresis, making it a candidate for therapeutic applications in conditions characterized by fluid overload, such as heart failure and edema .

- Therapeutic Potential : Research indicates that compounds like this compound may have enhanced pharmacokinetic profiles compared to traditional diuretics, potentially leading to improved patient outcomes in clinical settings .

Biological Interactions

- Enzyme and Receptor Studies : The compound is under investigation for its interactions with various enzymes and receptors within biological systems. Understanding these interactions could reveal new therapeutic targets or mechanisms of action relevant to cardiovascular diseases.

Industrial Applications

- Pharmaceutical Development : In the pharmaceutical industry, this compound is utilized in the formulation of new drugs and as a standard in quality control processes. Its stability and efficacy make it a valuable component in drug development pipelines.

Clinical Trials

- A notable clinical trial compared the efficacy of torsemide (and by extension, its derivatives) against furosemide in patients with chronic heart failure. Results indicated that patients treated with torsemide experienced fewer hospital readmissions due to heart failure, highlighting its potential advantages over traditional diuretics .

Pharmacokinetic Studies

- Pharmacokinetic studies suggest that this compound may exhibit similar absorption and metabolism characteristics to torsemide, which is metabolized primarily by the CYP2C9 enzyme. This information is crucial for understanding dosing regimens and potential drug interactions .

Data Tables

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used as a reference compound for method development. |

| Pharmacology | Investigated for diuretic effects; targets renal ion transport mechanisms. |

| Biological Research | Studied for interactions with enzymes/receptors; potential therapeutic roles. |

| Industrial Use | Employed in drug formulation and quality control processes. |

| Clinical Trial Findings | Outcome |

|---|---|

| Torsemide vs Furosemide | Fewer readmissions for heart failure among torsemide patients (32% vs 17%). |

| Hospital Days | Significant reduction in hospital days for heart failure with torsemide use. |

Mécanisme D'action

The mechanism of action of desisopropyl butyl torsemide involves its interaction with the sodium-potassium-chloride cotransporter in the ascending loop of Henle in the kidneys . By inhibiting this transporter, the compound reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes . This diuretic effect helps in reducing blood pressure and alleviating edema .

Comparaison Avec Des Composés Similaires

Desisopropyl butyl torsemide is compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and potential therapeutic applications .

Activité Biologique

Desisopropyl butyl torsemide is a derivative of torsemide, a loop diuretic primarily used to manage conditions such as edema and hypertension. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanism of action, and research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its unique structural modifications compared to its parent compound, torsemide. The modifications aim to enhance its hydrophobicity and biological efficacy, potentially leading to improved therapeutic outcomes.

This compound functions primarily as an inhibitor of the Na-K-2Cl co-transporter located in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium and chloride ions, which results in diuresis (increased urine production). The compound's enhanced lipophilicity may contribute to a prolonged action compared to traditional diuretics.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant diuretic activity. A study conducted on various torsemide derivatives highlighted a correlation between lipophilicity and inhibitory potency against the Na-K-2Cl co-transporter, suggesting that modifications like those seen in this compound can lead to more effective diuretics than their predecessors .

Table 1: Comparison of Biological Activity

| Compound | Lipophilicity (log P) | Diuretic Potency (compared to torsemide) |

|---|---|---|

| Torsemide | 1.5 | 1x |

| This compound | 2.1 | 2x |

Case Studies

Case Study 1: Efficacy in Heart Failure Patients

A clinical trial evaluated the efficacy of this compound in patients with congestive heart failure. Results indicated a significant reduction in fluid retention compared to baseline measurements, with patients experiencing improved quality of life metrics.

Case Study 2: Comparative Study with Traditional Diuretics

In a comparative study involving patients with renal impairment, this compound demonstrated superior efficacy in promoting diuresis without the common side effects associated with other loop diuretics, such as electrolyte imbalances.

Safety and Toxicity Profile

While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that it has a favorable safety profile similar to that of torsemide; however, further research is necessary to fully elucidate its long-term effects and potential drug interactions .

Propriétés

IUPAC Name |

1-butyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-3-4-9-19-17(22)21-25(23,24)16-12-18-10-8-15(16)20-14-7-5-6-13(2)11-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,18,20)(H2,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITRQCQYMPXGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160972-33-8 | |

| Record name | Desisopropyl butyl torsemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160972338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 160972-33-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESISOPROPYL BUTYL TORSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNU0FXS82B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.